
(3,3,3-Trifluoropropyl)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to (3,3,3-Trifluoropropyl)benzene, such as 2-phenylthio-3,3,3-trifluoropropene and its sulfoxide and sulfone versions, has been extensively studied. These derivatives are useful trifluoromethylated synthons and can undergo reactions with diazo compounds to afford trifluoromethyl-substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones in fair to excellent yields. The 1,3-dipolar cycloaddition of trifluoropropene derivatives with N-benzylazomethine ylide provides disubstituted 3-trifluoromethyl-pyrrolidines (Plancquaert, Redon, Janousek, & Viehe, 1996).
Molecular Structure Analysis
The molecular structure of 1,3,5-tris(trifluoromethyl)benzene was studied using gas-phase electron diffraction and quantum chemical calculations, revealing a deviation from a regular hexagon due to the σ-electronegative effect of the CF3 groups. The structure indicates nearly free rotation of the CF3 groups around the axis connecting the methyl and phenyl carbons, highlighting the impact of trifluoromethyl groups on the benzene ring's geometry (Kolesnikova et al., 2014).
Chemical Reactions and Properties
The reactions of trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes, promoted by BiCl3, provide a facile route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, showcasing the broad functional group tolerance and versatility of trifluoromethylthio derivatives in chemical synthesis (Sheng, Fan, & Wu, 2014).
Physical Properties Analysis
Dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes exhibit violet fluorescence in the solid state, with their photophysical properties being significantly influenced by the solvent polarity. These compounds are compact chromophores with potential applications in material science due to their high quantum yields and unique emission properties (Shimizu et al., 2011).
Chemical Properties Analysis
Electrophilic trifluoromethylselenolation, using benzyltrifluoromethyl selenide as a reagent, exemplifies a novel approach in introducing trifluoromethylseleno groups onto organic molecules. This method underscores the reactivity of trifluoromethyl derivatives in forming electrophilic centers, offering new pathways for functionalizing compounds with fluorinated groups (Glenadel, Ismalaj, & Billard, 2016).
Wissenschaftliche Forschungsanwendungen
1. Vicinal Halo-Trifluoromethylation of Alkenes
- Application Summary : Trifluoromethyl and halide groups are widely found in medicinally and pharmaceutically important compounds. Alkene halo-trifluoromethylation provides a convenient way to install these valuable functionalities in complex targets .
- Results or Outcomes : This method has been used to create a variety of medicinally and pharmaceutically important compounds. The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .
2. Electrophoric Derivatization Reactions
- Application Summary : Tetrafluoro-4-(trifluoromethyl)benzyl bromide may be employed as an alternate of pentafluorobenzyl bromide in electrophoric derivatization reactions prior to detection during gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) .
- Results or Outcomes : This method has been used to enhance the detection of certain compounds during GC-ECNI-MS analysis. The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .
3. Gas Phase Ion Energetics Data
- Application Summary : The gas phase ion energetics data of 3,3,3-Trifluoropropene, a compound similar to “(3,3,3-Trifluoropropyl)benzene”, is studied for its ionization energy determinations .
- Results or Outcomes : The ionization energy of 3,3,3-Trifluoropropene was determined to be between 10.9 and 11.24 eV .
4. Reductive Defluorination
- Application Summary : “(3,3,3-Trifluoropropyl)benzene” can potentially be used in reductive defluorination reactions .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .
5. Gas Phase Ion Energetics Data
- Application Summary : The gas phase ion energetics data of 3,3,3-Trifluoropropene, a compound similar to “(3,3,3-Trifluoropropyl)benzene”, is studied for its ionization energy determinations .
- Results or Outcomes : The ionization energy of 3,3,3-Trifluoropropene was determined to be between 10.9 and 11.24 eV .
6. Reductive Defluorination
Safety And Hazards
Eigenschaften
IUPAC Name |
3,3,3-trifluoropropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMURJDGDBEMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166327 | |
| Record name | 3,3,3-Trifluoropropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3,3-Trifluoropropyl)benzene | |
CAS RN |
1579-80-2 | |
| Record name | 3,3,3-Trifluoropropylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trifluoropropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1579-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

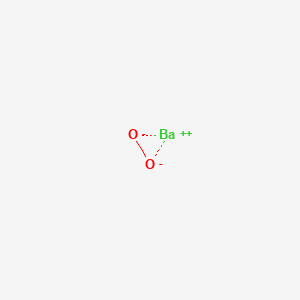
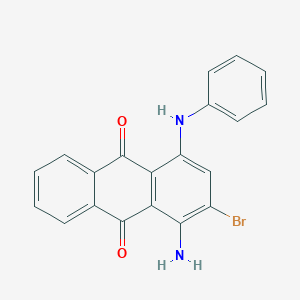
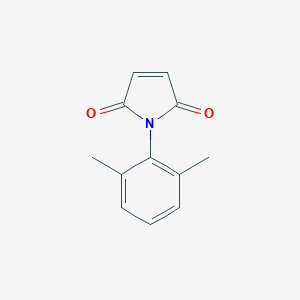
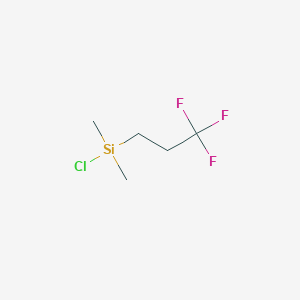
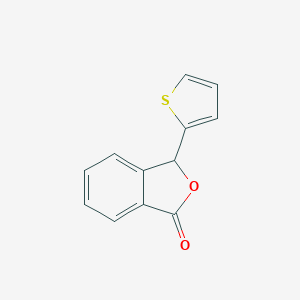
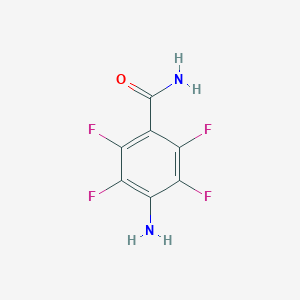
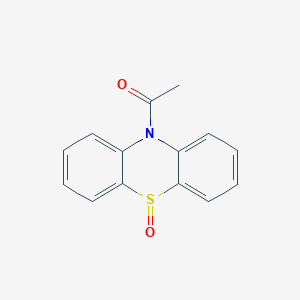

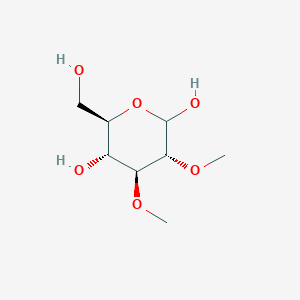
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
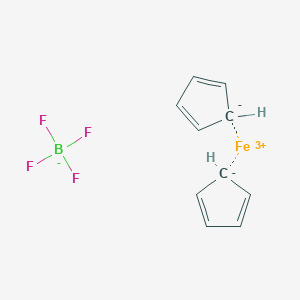
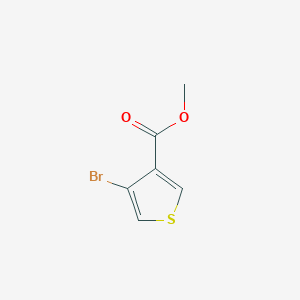
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)